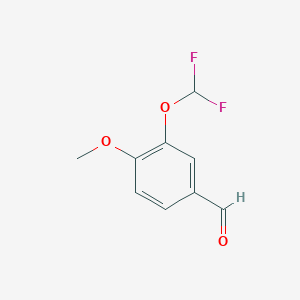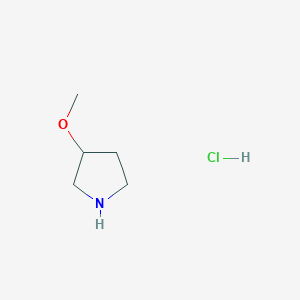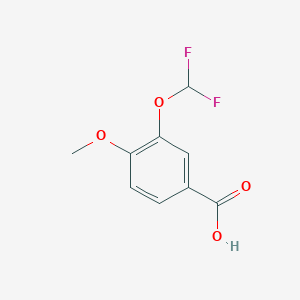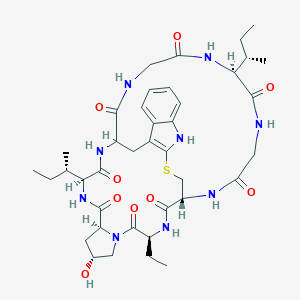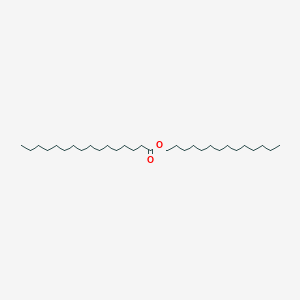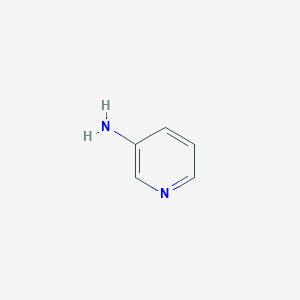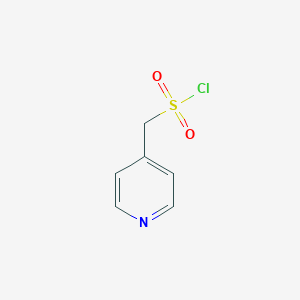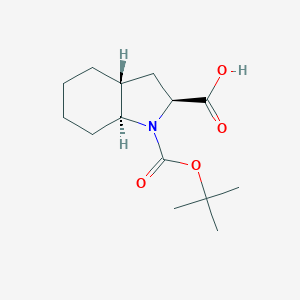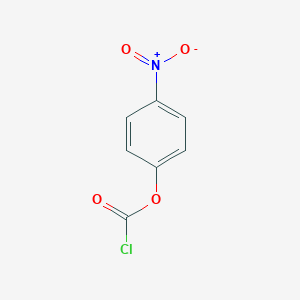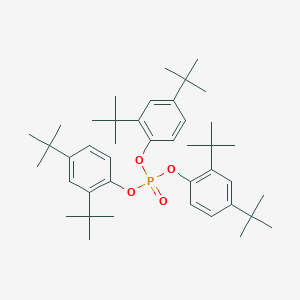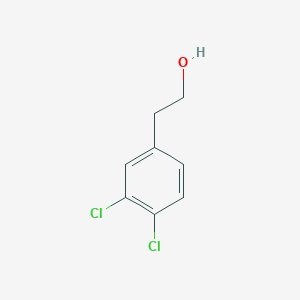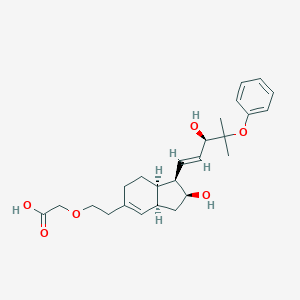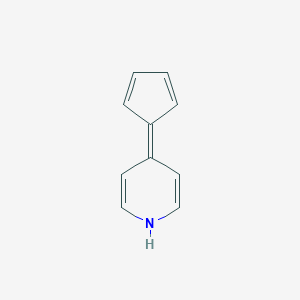
4-(2,4-Cyclopentadienylidene)-1,4-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Cyclopentadienylidene)-1,4-dihydropyridine (also known as CpDP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
CpDP has been shown to block calcium channels in cells. Calcium channels are important for various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. By blocking calcium channels, CpDP can modulate these processes and potentially have therapeutic effects.
Effets Biochimiques Et Physiologiques
CpDP has been shown to have various biochemical and physiological effects. In vitro studies have shown that CpDP can reduce the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to reduce the influx of calcium ions into cells. In vivo studies have shown that CpDP can reduce blood pressure and have potential as a treatment for hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
CpDP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a long shelf life. It is also stable under various conditions, making it suitable for use in different experimental setups. However, CpDP has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. It also has limited availability, which can make it expensive to use in large-scale experiments.
Orientations Futures
There are several future directions for the study of CpDP. One direction is to further investigate its potential as a calcium channel blocker and its therapeutic effects in various diseases. Another direction is to explore its potential use in organic electronics and photovoltaics. CpDP has also been studied for its potential as a building block for the synthesis of other compounds, and this area of research can be further explored. Finally, the synthesis method of CpDP can be optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
CpDP can be synthesized through the reaction of cyclopentadiene with 1,4-dihydropyridine in the presence of a catalyst. The reaction results in the formation of a yellow solid which can be purified through recrystallization. The synthesis method of CpDP has been extensively studied and optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
CpDP has been studied for its potential applications in various fields such as organic chemistry, material science, and pharmacology. In organic chemistry, CpDP has been used as a ligand in transition metal catalysis reactions. It has also been used as a building block for the synthesis of other compounds. In material science, CpDP has been studied for its potential use in organic electronics and photovoltaics. In pharmacology, CpDP has been studied for its potential as a calcium channel blocker.
Propriétés
Numéro CAS |
130486-55-4 |
|---|---|
Nom du produit |
4-(2,4-Cyclopentadienylidene)-1,4-dihydropyridine |
Formule moléculaire |
C10H9N |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
4-cyclopenta-2,4-dien-1-ylidene-1H-pyridine |
InChI |
InChI=1S/C10H9N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h1-8,11H |
Clé InChI |
LZVNNYOFXLGMIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CNC=C2)C=C1 |
SMILES canonique |
C1=CC(=C2C=CNC=C2)C=C1 |
Synonymes |
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)
